4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Description
4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H16N6O2 and its molecular weight is 312.333. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to a decrease in cellular growth and survival, particularly in cancer cells .
Biochemical Pathways
The compound’s interaction with c-Met kinase affects the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration . By inhibiting c-Met kinase, the compound disrupts this pathway, potentially leading to reduced growth and survival of cancer cells .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to inhibit c-Met kinase at the nanomolar level, indicating a potent effect .
Biochemical Analysis
Biochemical Properties
The compound 4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has been found to interact with the human A2A adenosine receptor (hA2A AR), acting as a potent and selective antagonist . This interaction involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
In cellular contexts, this compound has been shown to reduce toxicity in microglia cells . It influences cell function by interacting with cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the hA2A AR . This binding can lead to changes in gene expression and can influence the activity of various enzymes within the cell .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that the compound’s effects can be observed over time in both in vitro and in vivo studies .
Metabolic Pathways
Given its interaction with the hA2A AR, it may influence adenosine-related metabolic pathways .
Properties
IUPAC Name |
4-(dimethylamino)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-20(2)11-5-3-10(4-6-11)14(22)17-9-12-18-19-13-15(23)16-7-8-21(12)13/h3-8H,9H2,1-2H3,(H,16,23)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVPKFLCJXMVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.